molecular formula C20H28N8O2 B10899921 N,N'-bis[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide

N,N'-bis[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10899921
M. Wt: 412.5 g/mol
InChI Key: BZIPLKSJJQJHMR-UHFFFAOYSA-N
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Description

N~3~,N~5~-BIS[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This compound is particularly interesting due to its unique structure, which includes multiple pyrazole rings and carboxamide groups, making it a versatile scaffold in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3,N~5~-BIS[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step reactions starting from commercially available pyrazole derivatives. One common method involves the condensation of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid with 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N3,N~5~-BIS[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N~3~,N~5~-BIS[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N3,N~5~-BIS[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis .

Comparison with Similar Compounds

Uniqueness: N3,N~5~-BIS[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific arrangement of pyrazole rings and carboxamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H28N8O2

Molecular Weight

412.5 g/mol

IUPAC Name

3-N,5-N-bis[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C20H28N8O2/c1-11(15-9-26(5)23-13(15)3)21-19(29)17-8-18(28(7)25-17)20(30)22-12(2)16-10-27(6)24-14(16)4/h8-12H,1-7H3,(H,21,29)(H,22,30)

InChI Key

BZIPLKSJJQJHMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2=CC(=NN2C)C(=O)NC(C)C3=CN(N=C3C)C)C

Origin of Product

United States

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